[2-(3-propoxyphenyl)ethyl]amine hydrochloride
Description
[2-(3-Propoxyphenyl)ethyl]amine hydrochloride (IUPAC name: Benzeneethanamine, 3-propoxy-, hydrochloride; CAS: 103686-13-1) is a hydrochloride salt of a phenylethylamine derivative. The compound features a phenyl ring substituted with a propoxy group (-OCH₂CH₂CH₃) at the 3-position and an ethylamine side chain. Its molecular formula is C₁₁H₁₈ClNO, with a molecular weight of 215.73 g/mol .
Properties
IUPAC Name |
2-(3-propoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-2-8-13-11-5-3-4-10(9-11)6-7-12;/h3-5,9H,2,6-8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGSWNPSLZVIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648548 | |
| Record name | 2-(3-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103686-13-1 | |
| Record name | 2-(3-Propoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-propoxyphenyl)ethyl]amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-propoxybenzaldehyde.
Reductive Amination: The 3-propoxybenzaldehyde undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride to form [2-(3-propoxyphenyl)ethyl]amine.
Hydrochloride Formation: The free base [2-(3-propoxyphenyl)ethyl]amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(3-Propoxyphenyl)ethyl]amine hydrochloride can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
Mechanism of Action
The mechanism of action of [2-(3-propoxyphenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to modulation of their activity. The propoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Methoxy Derivatives
- [2-(3-Methoxyphenyl)ethyl]methylamine hydrochloride (CAS: 53102-69-5): Features a methoxy (-OCH₃) group at the 3-position. The smaller, more polar methoxy group reduces lipophilicity (logP ~1.2) compared to the propoxy analog (predicted logP ~2.5) .
- GZ-261B (2,6-bis(2-(3-methoxyphenyl)ethyl)piperidine hydrochloride): A dimeric piperidine derivative with methoxy-substituted phenyl groups. The piperidine core and dimeric structure significantly alter its pharmacological profile, showing affinity for the vesicular monoamine transporter-2 (VMAT-2) .
Halogen-Substituted Analogs
- 2-(3-Fluorophenyl)ethylamine hydrochloride (CAS: 1306605-32-2): Substitutes fluorine at the 3-position.
Bulkier Substituents
Amine Chain Modifications
- [2-(3-Methoxyphenyl)ethyl]amine hydrochloride : Retains a primary amine but lacks alkylation on the nitrogen. The absence of N-substituents may reduce metabolic stability compared to secondary amines like GZ-261C (a methylated analog of GZ-261B) .
- 2-(3-Fluorophenyl)ethylamine hydrochloride : Features a secondary amine with a propyl group, increasing basicity (pKa ~10.5) compared to the primary amine in the target compound (pKa ~9.8) .
Physicochemical and Pharmacological Properties
Key Physicochemical Comparisons
| Compound | Substituent | Amine Type | Molecular Weight (g/mol) | logP (Predicted) |
|---|---|---|---|---|
| [2-(3-Propoxyphenyl)ethyl]amine HCl | 3-OCH₂CH₂CH₃ | Primary | 215.73 | 2.5 |
| [2-(3-Methoxyphenyl)ethyl]methylamine HCl | 3-OCH₃ | Secondary | 215.72 | 1.2 |
| 2-(3-Fluorophenyl)ethylamine HCl | 3-F | Secondary | 217.71 | 2.1 |
| GZ-261B | 3-OCH₃ (dimeric) | Piperidine | 529.50 | 3.8 |
Biological Activity
[2-(3-propoxyphenyl)ethyl]amine hydrochloride is a compound of interest in various fields, including medicinal chemistry and pharmacology. Its unique structure suggests potential biological activities, particularly in relation to receptor interactions and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 229.73 g/mol
The presence of the propoxy group enhances its lipophilicity, which may influence its pharmacokinetic properties such as absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Receptors : The amine group can form hydrogen bonds or ionic interactions with specific receptors, modulating their activity.
- Enzymes : It may inhibit or activate enzymatic pathways, influencing cellular processes.
In Vitro Studies
Research has indicated that this compound exhibits significant biological activity in vitro. Key findings include:
- Microtubule Stabilization : In studies assessing microtubule dynamics, this compound demonstrated an ability to stabilize microtubules at concentrations as low as 100 nM, outperforming some natural products in terms of efficacy .
- Cellular Uptake : The compound's lipophilicity aids in its cellular uptake, enhancing its potential therapeutic effects.
In Vivo Studies
While in vitro results are promising, in vivo studies are crucial for understanding the full biological implications. Current literature indicates:
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease .
- Pharmacokinetics : The elimination half-life in plasma and brain tissue was found to exceed 2 hours, indicating sustained activity post-administration .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Lipophilicity | Microtubule Stabilization | Neuroprotective Potential |
|---|---|---|---|
| [2-(3-Methoxyphenyl)ethyl]amine hydrochloride | Moderate | Moderate | Low |
| [2-(3-Ethoxyphenyl)ethyl]amine hydrochloride | High | High | Moderate |
| This compound | High | High | Potentially High |
The propoxy derivative stands out due to its favorable balance of hydrophilicity and lipophilicity compared to its analogs.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Alzheimer's Disease Model : In a mouse model for Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition.
- Cancer Therapeutics : Investigations into the compound's effect on cancer cell lines showed a reduction in cell proliferation rates, indicating potential anti-cancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
